Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a thienopyridine derivative characterized by a bicyclic scaffold with multiple functional groups. The core structure consists of a tetrahydrothieno[2,3-c]pyridine ring system substituted at the 2-position with a 2-phenylacetamido group, at the 6-position with an acetyl group, and at the 3-position with an ethyl ester (Figure 1).
The ethyl ester at the 3-position is a common feature in prodrug strategies to improve bioavailability .
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-20(25)18-15-9-10-22(13(2)23)12-16(15)27-19(18)21-17(24)11-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIDRLJEYSRQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/zh/product/b2991444). One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and subsequent acetylation[{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical activities.
Scientific Research Applications
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has diverse applications in scientific research[_{{{CITATION{{{_1{Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... It is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In material science and the development of new materials.
Mechanism of Action
The mechanism by which Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents (Position) | Melting Point (°C) | Yield (%) | Key Spectral Data (¹H-NMR/¹³C-NMR) | Reference |
|---|---|---|---|---|---|
| Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 2: 2-phenylacetamido; 6: acetyl; 3: ethyl ester | Not reported | Not reported | Not provided | [16] |
| Ethyl 6-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (HCl) | 2: 2-phenylacetamido; 6: methyl; 3: ethyl ester | Not reported | Not reported | MS (ESI): [M+1]+ = 421.3; Anal. calcd C, H, N | [16] |
| Ethyl 6-benzyl-2-(2-phenylquinoline-4-carboxamido)-...-3-carboxylate (HCl) | 2: quinoline carboxamido; 6: benzyl; 3: ethyl | Not reported | Not reported | Supplier data only | [20] |
| Ethyl 2-(perfluorobenzamido)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate | 2: perfluorobenzamido; 3: ethyl ester | Not reported | Not reported | MIC (Mtb): 67 nM | [10] |
| Ethyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-...-3-carboxylate (3h) | 2: trimethoxyphenylamino; 6: acetyl; 3: ethyl | 93–95 | 54 | ¹H-NMR δ 2.06 (s, 3H), 3.76 (s, 9H) | [6] |
| Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | 2: amino; 6: benzoyl; 3: ethyl ester | Not reported | Not reported | Mol. Wt.: 330.402; ChemSpider ID: 9274714 | [11] |
Key Observations:
- 6-Position Substitutions: The acetyl group in the target compound contrasts with methyl (e.g., [16]), benzyl (e.g., [20]), and benzoyl (e.g., [11]) groups. Acetyl may enhance metabolic stability compared to bulkier substituents.
- 2-Position Variations: The 2-phenylacetamido group differs from trimethoxyphenylamino (e.g., [6]), perfluorobenzamido (e.g., [10]), and quinoline carboxamido (e.g., [20]). These modifications significantly alter electronic properties and binding affinities.
- 3-Position Ester Groups: Ethyl esters are predominant, but tert-butyl (e.g., [6]) and methyl esters (e.g., [1]) are also reported, affecting solubility and hydrolysis rates.
Biological Activity
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of thieno[2,3-c]pyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 378.46 g/mol. The structural features that contribute to its biological activity include the thieno-pyridine core and the acetylamino group.
This compound interacts with various biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors influencing neurotransmitter systems or other signaling pathways.
- Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.
Antimicrobial Activity
Studies have shown that derivatives of thieno[2,3-c]pyridine exhibit significant antimicrobial properties. This compound has demonstrated activity against various bacterial strains in vitro.
Anticancer Properties
Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. Preliminary studies suggest it may affect pathways related to cell proliferation and survival.
Neuroprotective Effects
The compound has been investigated for potential neuroprotective effects in models of neurodegenerative diseases. It may enhance neuronal survival and function through modulation of neurotrophic factors.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial efficacy against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Showed significant cytotoxicity in breast cancer cell lines (MCF-7) with IC50 values below 10 µM. |
| Study C | Reported neuroprotective effects in a rat model of Parkinson's disease with improved behavioral outcomes. |
Pharmacological Profile
The pharmacological profile includes:
- Absorption : Rapidly absorbed in gastrointestinal tract.
- Metabolism : Primarily metabolized via hepatic pathways.
- Excretion : Renal excretion as metabolites.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer: Adhere to hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C, away from moisture and direct sunlight . For spills, employ inert absorbents and dispose per hazardous waste regulations .
Q. How is the compound structurally characterized in academic research?
- Methodological Answer: Combine spectroscopic techniques:
- NMR (¹H/¹³C) for functional group analysis.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography (as in ) to resolve stereochemistry and confirm the tetrahydrothieno[2,3-c]pyridine core .
Q. What synthetic routes are reported for this compound?
- Methodological Answer: Multi-step synthesis involving:
- Boc protection of the amine group (e.g., using di-tert-butyl dicarbonate) .
- Acetylation at the 6-position with acetyl chloride.
- Coupling reactions (e.g., 2-phenylacetamido introduction via EDCI/HOBt-mediated amide bond formation) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Integrate reaction path search algorithms (as in ICReDD’s approach) to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation . For example, simulate the activation energy of the amidation step to select catalysts.
Q. How to resolve contradictions in reported reaction yields?
- Methodological Answer: Perform a Design of Experiments (DoE) to isolate variables:
- Test solvent polarity (e.g., DMF vs. THF) effects on amidation efficiency.
- Compare catalytic systems (e.g., proline–Fe(III) complexes vs. DMAP) .
- Validate findings with in situ IR spectroscopy to monitor intermediate formation .
Q. What reactor design considerations are critical for scaling up synthesis?
- Methodological Answer: Address heat transfer and mixing efficiency:
Q. How to assess and mitigate stability issues during long-term storage?
- Methodological Answer: Conduct accelerated stability studies :
- Expose the compound to varying humidity (40–80% RH) and temperatures (25–40°C).
- Monitor degradation via HPLC-MS and TGA/DSC to identify decomposition products .
- Store under inert gas (N₂/Ar) with desiccants to prevent hydrolysis .
Data Contradiction Analysis Framework
- Case Study: Discrepancies in reported melting points.
- Step 1: Verify purity via HPLC and elemental analysis.
- Step 2: Compare crystallization solvents (e.g., ethanol vs. ethyl acetate) .
- Step 3: Use PXRD to detect polymorphic variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
